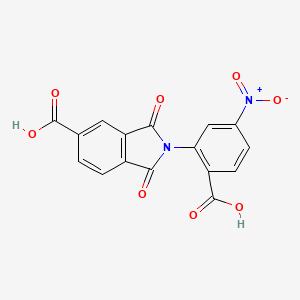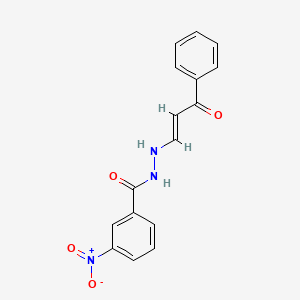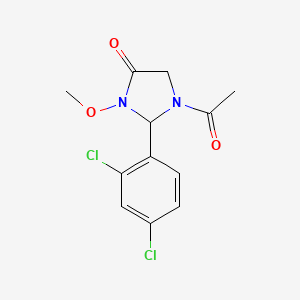
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Vue d'ensemble
Description
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. CNQX has been extensively studied due to its ability to block the excitatory neurotransmitter glutamate, making it an essential tool in the field of neuroscience.
Mécanisme D'action
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor's ion channel, preventing the influx of calcium ions, which are essential for synaptic transmission. This blockade of the receptor's activity results in the inhibition of excitatory neurotransmission, leading to a decrease in synaptic plasticity and learning.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating a decrease in synaptic transmission. This compound has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in synaptic plasticity and learning.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it an essential tool for studying the role of glutamate receptors in synaptic transmission and plasticity. It is also relatively stable and easy to handle, making it a popular choice for in vitro experiments. However, this compound has some limitations, including its potential toxicity at high concentrations and its inability to block all subtypes of glutamate receptors.
Orientations Futures
There are several future directions for the study of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its role in the central nervous system. One area of research is the development of more selective and potent AMPA receptor antagonists that can be used to study the specific subtypes of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the use of this compound in the study of synaptic plasticity and learning could lead to the development of new therapies for neurological disorders.
Applications De Recherche Scientifique
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking synaptic transmission in the hippocampus, which is essential for learning and memory. This compound has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-carboxy-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-9-3-1-7(15(21)22)5-11(9)14(20)17(13)12-6-8(18(25)26)2-4-10(12)16(23)24/h1-6H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMSFZCLJTSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-acetyl-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3849654.png)
![1-benzoyl-2-isopropyl-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3849655.png)
![3-{[(4-methylphenyl)sulfonyl]amino}propyl (4-nitrophenyl)carbamate](/img/structure/B3849658.png)
![3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime](/img/structure/B3849662.png)




![4-[(5-hydroxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3849704.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
![5-chloro-3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3849729.png)